6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by the presence of two chlorine atoms at positions 6 and 7, and a pyrido[2,3-d]pyrimidine core with two keto groups at positions 2 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloropyrimidine with suitable nucleophiles, followed by cyclization to form the desired pyridopyrimidine structure . The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and catalysts like potassium carbonate or sodium hydride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 6 and 7 can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
The major products formed from these reactions include substituted pyridopyrimidines, sulfoxides, sulfones, and reduced derivatives such as amines and alcohols .
Scientific Research Applications
6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a kinase inhibitor, showing promise in cancer therapy by targeting specific kinases involved in cell proliferation.
Materials Science: The compound is investigated for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studying enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Mechanism of Action
The mechanism of action of 6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as kinases and enzymes. The compound binds to the active site of these proteins, inhibiting their activity and thereby affecting cellular processes like signal transduction and metabolism . The pathways involved include the inhibition of kinase-mediated phosphorylation and disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrido[3,2-d]pyrimidine: Similar in structure but lacks the keto groups at positions 2 and 4.
7-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine: Contains a bromine atom at position 7 instead of chlorine.
Uniqueness
6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of keto groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C7H3Cl2N3O2 |
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Molecular Weight |
232.02 g/mol |
IUPAC Name |
6,7-dichloro-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H3Cl2N3O2/c8-3-1-2-5(10-4(3)9)11-7(14)12-6(2)13/h1H,(H2,10,11,12,13,14) |
InChI Key |
IDLLJIITUOJYAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=C1Cl)Cl)NC(=O)NC2=O |
Origin of Product |
United States |
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